molecular formula C6H15NO B032743 6-Amino-1-hexanol CAS No. 4048-33-3

6-Amino-1-hexanol

Cat. No. B032743
CAS RN: 4048-33-3
M. Wt: 117.19 g/mol
InChI Key: SUTWPJHCRAITLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Amino-1-hexanol and related compounds has been investigated in several studies. For instance, a new phosphoramidite of 6-amino-1-hexanol was developed as a linker for the synthesis of oligonucleotide-peptide conjugates, demonstrating its utility in creating complex molecular structures (Jun, 2008). Another study presented the synthesis of radiolabeled 6-([18F]fluoroacetamido)-1-hexanoic-anilide for PET imaging, indicating its potential in medical imaging applications (Mukhopadhyay et al., 2006).

Molecular Structure Analysis

The molecular structure of 6-Amino-1-hexanol has been analyzed in various studies. Markowska et al. (2021) discussed 6-aminohexanoic acid, highlighting its hydrophobic and flexible structure, important in the synthesis of modified peptides and in the nylon industry (Markowska et al., 2021).

Chemical Reactions and Properties

Various studies have explored the chemical reactions and properties of 6-Amino-1-hexanol. For instance, its role in the degradation of nylon-6, an industry by-product, was examined, showcasing its potential in environmental applications (Negoro et al., 2007).

Physical Properties Analysis

The physical properties of 6-Amino-1-hexanol and related compounds have been studied, though specific details on its physical properties are less commonly reported in the literature.

Chemical Properties Analysis

The chemical properties of 6-Amino-1-hexanol, such as its behavior in various chemical environments and interactions with other molecules, have been a subject of study. For example, its interaction with other compounds and its role in forming complex molecular structures have been explored (Jun, 2008).

Scientific Research Applications

  • Chemical Synthesis and Pharmaceutical Applications : 6-Amino-1-hexanol, specifically 6-aminohexanoic acid, is significant in chemical synthesis, the production of polyamide synthetic fibers, and biologically active structures. Its applications extend to antifibrinolytic drugs, peptide modification, and linkers (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

  • Copper-Catalyzed Amination : A study on copper-catalyzed amination of 1,6-hexanediol revealed the production of both aminol and diamine, with selectivity increasing at higher temperatures (Vultier, Baikera, & Wokaunb, 1987).

  • Polymer Research : A new poly(ester amide) derived from 6-amino-1-hexanol and glutaric acid demonstrated properties like thermal degradation, hydrolytic and enzymatic degradation, and polymorphism similar to aliphatic polyamides (Vera, Almontassir, Rodriguez-galan, & Puiggalí, 2003).

  • Synthesis of Amino Acid Derivatives : Research on the synthesis of lysine analogues using triflates presented a method applicable to various pseudopeptide sequences (Weber, Potier, & Thierry, 1999).

  • Dye Industry Applications : A study demonstrated the use of 6-amino-2-methoxy-quinoxaline-derived azo dyes as disperse dyes for polyester fibers, showcasing promising spectral properties and evaluation (Rangnekar & Tagdiwala, 1987).

  • Oligonucleotide-Peptide Conjugates : Phosphoramidite 6 was identified as a promising linker for oligonucleotide-peptide conjugates, offering a solid-phase synthesis option for introducing 6-amino-1-hexanol as a linker (Jun, 2008).

  • Enzymatic Acylation : The enzymatic acylation of 6-amino-1-hexanol in various solvents was studied for kinetic modeling and efficiency, revealing variations in chemo-selectivity and efficiency based on the solvent (Husson et al., 2008, 2010).

  • Amino Acid Hydrolysis : An enzyme from Flavobacterium sp. KI72 was found to hydrolyze 6-amino-1-hexanol, illustrating its potential in biological applications (Kinoshita et al., 1981).

  • DNA Sequencing : A fluorescent protecting group derived from 6-amino-1-hexanol was developed for DNA sequencing, offering a sensitive detection method for protecting hydroxyl groups (Rasolonjatovo & Sarfati, 1998).

  • Biofuel Research : 1-hexanol, related to 6-amino-1-hexanol, has been studied as a potential biofuel for diesel engines, suggesting its utility in sustainable energy (Poures et al., 2017; Santhosh & Kumar, 2021).

Safety And Hazards

6-Amino-1-hexanol causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is hygroscopic and should be stored away from oxidizing agents and moisture .

properties

IUPAC Name

6-aminohexan-1-ol
Source PubChem
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InChI

InChI=1S/C6H15NO/c7-5-3-1-2-4-6-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTWPJHCRAITLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9075242
Record name 1-Hexanol, 6-amino-
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Molecular Weight

117.19 g/mol
Source PubChem
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Physical Description

Brown hygroscopic powder; [Acros Organics MSDS]
Record name 6-Amino-1-hexanol
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Product Name

6-Amino-1-hexanol

CAS RN

4048-33-3
Record name 6-Amino-1-hexanol
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Record name 6-Hydroxyhexylamine
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Record name 6-Amino-1-hexanol
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Record name 1-Hexanol, 6-amino-
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Record name 6-aminohexan-1-ol
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Record name 6-HYDROXYHEXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
899
Citations
M Vera, A Almontassir, A Rodríguez-Galán… - …, 2003 - ACS Publications
… The monomer 6-amino-1-hexanol has been widely used due to the aminolysis reaction with … In this work, we study the isoregic poly(ester amide) derived from 6-amino-1-hexanol and …
Number of citations: 41 pubs.acs.org
H Inoue, T Tachibana, T Bito, J Arima - Enzyme and Microbial Technology, 2023 - Elsevier
… and 6-amino-1-hexanol as … of 6-amino-1-hexanol was larger for the reaction with acetylcholine than for that with ethyl acetate (Fig. 2b). In addition, monoacetylated 6-amino-1-hexanol …
Number of citations: 3 www.sciencedirect.com
R Vultier, A Baikera, A Wokaunb - Applied catalysis, 1987 - Elsevier
… Here we describe an attractive catalytic route for the synthesis of N,N-dimethyl6-amino-1-hexanol (aminol) and 1.6-bis(dimethylamino)-hexane (diamine~ Methods used for the …
Number of citations: 55 www.sciencedirect.com
F Le Joubioux, YB Henda, N Bridiau, O Achour… - Journal of Molecular …, 2013 - Elsevier
… The acylation of three amino-alcohols (alaninol, 4-amino-1-pentanol and 6-amino-1-hexanol) … carbon chain included four carbons or more (4-amino-1-pentanol and 6-amino-1-hexanol). …
Number of citations: 30 www.sciencedirect.com
F Le Joubioux, N Bridiau, YB Henda, O Achour… - Journal of Molecular …, 2013 - Elsevier
… (alaninol, 4-amino-1-pentanol and 6-amino-1-hexanol) using myristic acid as an acyl donor. … 4-amino-1-pentanol and 6-amino-1-hexanol which are amino-alcohols with longer chain (C …
Number of citations: 29 www.sciencedirect.com
L Mechmeche, L Dhouibi, MB Ouezdou, E Triki… - 2006 - researchgate.net
… This study aims at studying the ability of two amino-alcohol based products, triethanolamine and 6-amino-1-hexanol, in controlling the corrosion rate of steel rods immersed in pore …
Number of citations: 1 www.researchgate.net
MC Vanessa, P Cedric, F Xavier, C Isabelle, S Hervé… - academia.edu
… At low (45C) and high temperatures (115C) the 6-amino-1-hexanol acylation reaction by CAL B appeared to be favoured (about +10%) at high pressure (300 bars) compared to low …
Number of citations: 2 www.academia.edu
J Kijeński, PJ Niedzielski, A Baiker - Applied catalysis, 1989 - Elsevier
… 6-Amino-1-hexanol is converted with a yield of 95% to the corresponding cyclic amine (hexahydro- lH-azepine), whereas monoalkyl derivatives are not obtained with this reactant. 3-…
Number of citations: 42 www.sciencedirect.com
E Husson, V Garcia-Matilla, C Humeau… - Enzyme and microbial …, 2010 - Elsevier
… the kinetics of the 6-amino-1-hexanol acylation for some ranges of 6-amino-1-hexanol/ethyl … The case of a significant excess of 6-amino-1-hexanol (4/1) or ethyl oleate (1/8) constituted …
Number of citations: 15 www.sciencedirect.com
KR Yoon, WJ Kim, IS Choi - Macromolecular Chemistry and …, 2004 - Wiley Online Library
… 6-Amino-1-hexanol-attached s-SWCNTs were synthesized by immersing the acid chloride-… into a DMF solution of 6-amino-1-hexanol (2g) for 12 h. The 6-amino-1-hexanol-attached s-…
Number of citations: 66 onlinelibrary.wiley.com

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